4,6-Dichloro-5-ethyl-2-methylpyrimidine
Overview
Description
4,6-Dichloro-5-ethyl-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an ethyl group at position 5, and a methyl group at position 2. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-ethyl-2-methylpyrimidine typically involves the chlorination of 5-ethyl-2-methylpyrimidine. One common method includes the reaction of 5-ethyl-2-methylpyrimidine with phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-ethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The ethyl and methyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can also modify these groups.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups like amines, ethers, and thioethers.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include reduced forms of the ethyl and methyl groups, such as ethane and methane derivatives.
Scientific Research Applications
4,6-Dichloro-5-ethyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-ethyl-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the ethyl and methyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-methylpyrimidine
- 4,6-Dichloro-2-ethylpyrimidine
Uniqueness
4,6-Dichloro-5-ethyl-2-methylpyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups, along with the dichlorination, enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
4,6-dichloro-5-ethyl-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c1-3-5-6(8)10-4(2)11-7(5)9/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLNGAJWQZIWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601277882 | |
Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175139-08-9 | |
Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175139-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-5-ethyl-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601277882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-5-ethyl-2-methylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.